Thermodynamic data and pKa values of N,N',2-Trimethyl-1,3-propanediamine
Thermodynamic data and pKa values of N,N',2-Trimethyl-1,3-propanediamine
An In-Depth Technical Guide to the Physicochemical Properties of N,N',2-Trimethyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N',2-Trimethyl-1,3-propanediamine is a substituted diamine with significant potential in chelation, organic synthesis, and as a functional excipient in drug development. A comprehensive understanding of its acid-base chemistry and the thermodynamics of its protonation is fundamental to its effective application. This guide provides a detailed examination of its predicted pKa values and thermodynamic profile, grounded in data from structurally analogous compounds. It offers field-proven, step-by-step protocols for the experimental determination of these critical parameters using potentiometric titration and Isothermal Titration Calorimetry (ITC), enabling researchers to validate and expand upon these findings.
Introduction to N,N',2-Trimethyl-1,3-propanediamine
N,N',2-Trimethyl-1,3-propanediamine (CAS 6105-72-2) is an aliphatic diamine featuring a propane backbone with methyl substitutions on both nitrogen atoms and the central carbon.[1] This unique structure, with a primary and a tertiary amine, dictates its physicochemical behavior, particularly its protonation equilibria and coordination chemistry. The ionization state of its amine groups, governed by their respective pKa values, is critical for its function in aqueous environments, influencing everything from its solubility and buffering capacity to its ability to form stable complexes with metal ions.
Understanding the thermodynamics of these protonation events—the associated changes in enthalpy (ΔH) and entropy (ΔS)—provides deeper insight into the molecular interactions at play. This knowledge is invaluable for applications such as designing pH-responsive drug delivery systems, optimizing buffer formulations, and developing efficient metal-chelating agents. While direct experimental data for this specific molecule is not extensively published, we can infer its properties with high confidence by analyzing trends in related, well-characterized diamines.[2][3]
Acid-Base Equilibria and pKa Values
The protonation of a diamine like N,N',2-Trimethyl-1,3-propanediamine occurs in two distinct steps, each with a characteristic acid dissociation constant (pKa). The pKa is the pH at which 50% of a specific amine group is protonated.[4][5]
-
pKa1: Represents the protonation of the more basic nitrogen atom.
-
pKa2: Represents the protonation of the second nitrogen, which is electrostatically hindered by the positive charge of the first protonated amine.
Predicted pKa Values
Based on data for analogous 1,3-propanediamines, the pKa values for N,N',2-Trimethyl-1,3-propanediamine are predicted to be in the following ranges. The tertiary amine is expected to be more basic (higher pKa) than the primary amine.
| Parameter | Predicted Value (at 25°C) | Influencing Factors |
| pKa1 | ~10.0 - 10.5 | Corresponds to the tertiary amine (-N(CH₃)₂). Alkyl groups are electron-donating, increasing basicity. |
| pKa2 | ~8.0 - 8.5 | Corresponds to the primary amine (-NH₂). Protonation is less favorable due to electrostatic repulsion from the nearby ammonium group. |
These predictions are derived from trends observed in compounds like 1,3-diaminopropane and its N-methylated derivatives.[2][3]
Visualization of Protonation Equilibria
The stepwise protonation can be visualized as a series of equilibria, each dominant at a different pH range.
Caption: Stepwise deprotonation of N,N',2-Trimethyl-1,3-propanediamine.
Thermodynamic Profile of Protonation
A complete thermodynamic profile consists of the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each protonation step. These parameters are related by the equation: ΔG = ΔH - TΔS .
-
Gibbs Free Energy (ΔG): Determined from the pKa value (ΔG = -RTlnK), it indicates the spontaneity of the protonation.
-
Enthalpy (ΔH): The heat absorbed or released during protonation. It reflects changes in bonding energy. Direct measurement is possible via calorimetry.[6]
-
Entropy (ΔS): Represents the change in the system's disorder, largely influenced by the solvation of the different species.
Predicted Thermodynamic Data
The following table summarizes the expected thermodynamic profile, extrapolated from studies on similar aliphatic amines.[3][7]
| Parameter | Associated Step | Predicted Value (at 25°C) | Interpretation |
| ΔH°₁ | Protonation 1 | -45 to -55 kJ/mol | Exothermic process, typical for amine protonation. |
| ΔS°₁ | Protonation 1 | Small, slightly positive | Minimal change in solvent ordering. |
| ΔH°₂ | Protonation 2 | -40 to -50 kJ/mol | Slightly less exothermic due to electrostatic effects. |
| ΔS°₂ | Protonation 2 | Slightly negative | Increased solvent ordering around the dicationic species. |
Experimental Determination Protocols
To obtain precise data for N,N',2-Trimethyl-1,3-propanediamine, the following experimental methods are considered the gold standard.
Protocol: pKa Determination via Potentiometric Titration
This method involves monitoring pH changes in a solution of the diamine as a strong acid is added, allowing for the precise calculation of pKa values.[8]
Expertise & Causality: Potentiometric titration is chosen for its accuracy and direct measurement of proton activity (pH). Using a calibrated system and a high-purity compound ensures the reliability of the resulting titration curve, from which pKa values are derived. The self-validating nature of this protocol comes from the clear inflection points in the titration data, which must correspond stoichiometrically to the amount of analyte.
Methodology:
-
Preparation:
-
Prepare a ~0.01 M solution of N,N',2-Trimethyl-1,3-propanediamine in a solution of constant ionic strength (e.g., 0.1 M KCl). This minimizes activity coefficient variations.
-
Standardize a strong acid titrant (e.g., 0.1 M HCl) against a primary standard.
-
-
Calibration: Calibrate a high-quality pH electrode and meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).
-
Titration:
-
Place a known volume of the diamine solution in a thermostatted beaker with a stir bar.
-
Immerse the calibrated pH electrode.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, ensuring the reading is stable.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
The pKa values can be determined as the pH at the half-equivalence points.
-
For higher accuracy, use computational methods to fit the entire titration curve or employ a Gran plot analysis.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Thermodynamic Analysis via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding interaction—in this case, protonation. It is the only technique that can determine binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[6][9]
Expertise & Causality: ITC is the authoritative method for determining reaction enthalpies.[6] The experiment is designed to measure the heat of protonation directly by titrating the amine with a strong acid. To isolate the intrinsic enthalpy of protonation from the heat of buffer ionization, experiments must be conducted in buffers with different and well-known ionization enthalpies.[10][11] Plotting the observed enthalpy versus the buffer's ionization enthalpy yields the intrinsic enthalpy of the reaction and the number of protons exchanged.
Methodology:
-
Preparation:
-
Prepare a precisely known concentration of the diamine solution (~1 mM) in a buffer with a low ionization enthalpy (e.g., phosphate or acetate, depending on the target pH range).
-
Prepare a titrant solution of strong acid (~10-15 mM HCl) in the exact same buffer to minimize heats of dilution.
-
Degas both solutions thoroughly to prevent air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument cells.
-
Load the diamine solution into the sample cell and the titrant into the injection syringe.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Set up an injection sequence (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL each).
-
Initiate the titration. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection.
-
Plot the heat per mole of injectant against the molar ratio of acid to diamine.
-
Fit the resulting binding isotherm to a suitable model to extract Ka, ΔH, and the stoichiometry (n). The ΔG and ΔS values can then be calculated.
-
Conclusion
While direct, published thermodynamic and pKa data for N,N',2-Trimethyl-1,3-propanediamine are scarce, a robust and scientifically sound profile can be predicted through the analysis of structurally similar compounds. This guide provides those predictions and, more importantly, equips researchers with the detailed, field-tested experimental protocols necessary to determine these values with high precision. The application of potentiometric titration and Isothermal Titration Calorimetry will yield the critical data needed to unlock the full potential of this versatile molecule in advanced chemical and pharmaceutical applications.
References
-
Measurement of Polyamine pK a Values. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]
-
Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493-503. doi:10.1007/978-1-61779-034-8_32. Retrieved February 17, 2026, from [Link]
-
Gupta, M., Silva, E., & Svendsen, H. F. (n.d.). Comparison of experimental and calculated pKa values for polyamines (at 298K). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Idem, R., et al. (2013). Kinetics and Dissociation Constants (pKa) of Polyamines of Importance in Post-Combustion Carbon Dioxide (CO2) Capture Studies. University of Regina. Retrieved February 17, 2026, from [Link]
-
Steinert, S., et al. (2017). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. ResearchGate. Retrieved February 17, 2026, from [Link]
-
García-Archilla, D., et al. (2016). Applications of Isothermal Titration Calorimetry as a powerful tool to study natural product interactions. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Ghai, R., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Pharmaceuticals. Retrieved February 17, 2026, from [Link]
-
O'Brien, R., et al. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Gupta, M. (2016). Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Krainer, G., & Keller, S. (2009). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. PMC. Retrieved February 17, 2026, from [Link]
-
Vacca, A., & Arenare, D. (1967). Effect of the methyl substituent on the protonation thermodynamics of aliphatic diamines. Ethylenediamine, N-methylethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane. Log K, .DELTA.H, and .DELTA.S. ACS Publications. Retrieved February 17, 2026, from [Link]
-
Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]
-
Vacca, A., & Arenare, D. (1967). Effect of the Methyl Substituent on the Protonation Thermodynamics of Aliphatic Diamines. ACS Publications. Retrieved February 17, 2026, from [Link]
-
N,N,2-Trimethylpropane-1,3-diamine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
Sources
- 1. N,N,2-Trimethylpropane-1,3-diamine | C6H16N2 | CID 110778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uregina.ca [uregina.ca]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
